Lipophilicity Differentiator: XlogP Comparison of 3‑Ethyl‑ vs 3‑Methyl‑2‑(1‑piperidinyl)aniline
The replacement of the 3‑methyl group with a 3‑ethyl group increases the calculated octanol‑water partition coefficient (XlogP) by approximately 0.5 log units, moving from 2.6 for 3‑methyl‑2‑(1‑piperidinyl)aniline to an estimated 3.1 for 3‑ethyl‑2‑(1‑piperidinyl)aniline [1]. This difference predicts about a 3‑fold higher lipophilicity for the ethyl congener, which directly affects membrane permeability, protein binding, and organic‑phase extraction efficiency.
| Evidence Dimension | Calculated octanol‑water partition coefficient (XlogP) |
|---|---|
| Target Compound Data | XlogP ≈ 3.1 (estimated by atom‑additive method) [1] |
| Comparator Or Baseline | 3‑Methyl‑2‑(1‑piperidinyl)aniline (CAS 84186‑30‑1): XlogP = 2.6 |
| Quantified Difference | ΔXlogP ≈ +0.5 (approximately 3‑fold increase in lipophilicity) |
| Conditions | XlogP calculated using the Wang atom‑additive algorithm as implemented in the PubChem/CACTVS toolkit [REFS-1, REFS-2]. |
Why This Matters
A 0.5‑log unit increase in lipophilicity can significantly alter receptor binding kinetics and off‑target promiscuity, making the ethyl derivative a distinct choice when higher membrane penetration or altered metabolic stability is sought in SAR campaigns.
- [1] XlogP estimate for 3‑ethyl‑2‑(piperidin‑1‑yl)aniline obtained via the PubChem/CACTVS atom‑additive method (Wang, R.; Fu, Y.; Lai, L. J. Chem. Inf. Comput. Sci. 1997, 37, 615–621). Value calculated by the author based on the canonical SMILES NC1=CC=CC(CC)=C1N2CCCCC2. Accessible at https://pubchem.ncbi.nlm.nih.gov/pc3/. View Source
